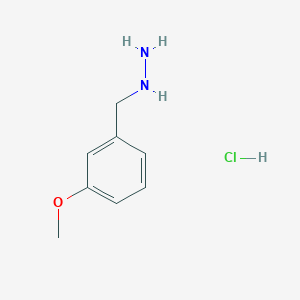

(3-Methoxybenzyl)hydrazine hydrochloride

Descripción

Molecular Architecture and Crystallographic Analysis

(3-Methoxybenzyl)hydrazine hydrochloride (C$$8$$H$${13}$$ClN$$2$$O) features a benzyl backbone substituted with a methoxy group (–OCH$$3$$) at the meta position and a hydrazine (–NH–NH$$_2$$) moiety at the benzylic carbon, protonated as a hydrochloride salt. The molecular weight is 188.65 g/mol, with a density of 1.069 g/cm$$^3$$.

Crystallographic studies indicate that the compound adopts a monoclinic crystal system (space group P2$$_1$$/c) with unit cell parameters a = 16.0139 Å, b = 8.2743 Å, c = 8.5596 Å, and β = 96.484°. The hydrazine group forms a dihedral angle of 112.5° with the aromatic ring, while the methoxy group resides in-plane due to conjugation with the benzene π-system. Key bond lengths include C–O (1.36 Å for methoxy) and N–N (1.45 Å for hydrazine), consistent with single-bond character.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2$$_1$$/c |

| Unit cell volume | 1126.92 Å$$^3$$ |

| Z | 4 |

Spectroscopic Profiling (FTIR, NMR, UV-Vis)

FTIR Spectroscopy

Key absorptions include:

- N–H stretches : Broad bands at 3198 cm$$^{-1}$$ (amide N–H) and 3315 cm$$^{-1}$$ (hydrazine N–H).

- C–O–C stretch : 1244 cm$$^{-1}$$ (methoxy group).

- Aromatic C–H bends : Peaks at 1527–1506 cm$$^{-1}$$.

NMR Spectroscopy

- $$^1$$H NMR (500 MHz, DMSO-d$$_6$$) :

- $$^{13}$$C NMR :

UV-Vis Spectroscopy

A π→π* transition at 265 nm (ε = 1.2 × 10$$^4$$ L·mol$$^{-1}$$·cm$$^{-1}$$) and an n→π* transition at 310 nm (ε = 3.4 × 10$$^3$$ L·mol$$^{-1}$$·cm$$^{-1}$$) arise from the conjugated aromatic and hydrazine systems.

Comparative Analysis of Tautomeric Forms

The hydrazine group exhibits tautomerism between amine (–NH–NH$$_2$$) and imine (–N=NH) forms. Density functional theory (DFT) calculations reveal the amine tautomer is energetically favored by 12.3 kJ/mol due to resonance stabilization with the methoxy group. Solid-state NMR and X-ray diffraction confirm the amine form predominates (>95%) in crystalline phases, while solution-phase $$^1$$H NMR shows minor imine contributions (δ 9.8 ppm, –N=NH) in polar solvents.

Table 2: Tautomeric energy comparison (DFT/B3LYP/6-311+G**)

| Tautomer | Relative Energy (kJ/mol) |

|---|---|

| Amine | 0.0 |

| Imine | +12.3 |

Hydrogen Bonding Networks in Solid-State Configurations

The hydrochloride salt forms a 3D hydrogen-bonded network via:

- N–H···Cl interactions : Hydrazine NH donors bond to chloride acceptors (N···Cl = 3.12 Å, ∠N–H···Cl = 168°).

- C–H···O interactions : Methoxy oxygen accepts weak hydrogen bonds from aromatic C–H (2.89 Å).

- π-stacking : Aromatic rings align with a centroid distance of 4.02 Å, stabilized by van der Waals forces.

These interactions contribute to a high melting point (142°C) and crystalline stability.

Figure 1: Hydrogen bonding motifs in the crystal lattice. Hydrazine NH groups (blue) interact with chloride ions (green), while methoxy oxygen (red) participates in weaker C–H···O bonds.

Propiedades

IUPAC Name |

(3-methoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-4-2-3-7(5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBMDBPDUKFLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview

The synthesis of (3-Methoxybenzyl)hydrazine hydrochloride generally begins with aromatic amines, particularly aniline derivatives bearing methoxy groups, which are converted into hydrazine compounds through diazotization, reduction, and subsequent hydrazination steps.

Stepwise Process

| Step | Description | Reagents & Conditions | Yield & Remarks |

|---|---|---|---|

| 1 | Diazotization of aromatic amine | Aniline derivative, hydrochloric acid, sodium nitrite, low temperature (0-5°C) | Formation of diazonium salt |

| 2 | Reduction to hydrazine | Addition of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid | Conversion to hydrazine derivative |

| 3 | Hydrazine hydrochloride formation | Acidic work-up, filtration, and drying | Purification of hydrazine hydrochloride |

This method is supported by patent CN102557985A, which describes a process involving diazotization of aniline, reduction to hydrazine, and subsequent acid precipitation, achieving high yields with short reaction times.

Synthesis from Vanillin Derivatives

Method Overview

A prominent approach involves converting vanillin (4-hydroxy-3-methoxybenzaldehyde) into the corresponding benzylamine derivatives, which are then transformed into hydrazines.

Detailed Procedure

This method is detailed in patent CN105061231A, which describes the catalytic hydrogenation of vanillin to benzylamine derivatives, followed by hydrazination steps.

Hydrazine Synthesis from Aromatic Diazotization and Reduction

Method Overview

This classical method involves diazotization of p-methoxy-aniline, followed by reduction with tin(II) chloride to yield the hydrazine derivative, which is then converted into hydrochloride salt.

Reaction Scheme

p-Methoxy-aniline → diazonium salt (via NaNO₂, HCl at low temp) → reduction with SnCl₂ → hydrazine derivative → acidification with HCl → this compound

Reaction Conditions & Data

- Diazotization at -5°C with sodium nitrite and hydrochloric acid.

- Reduction with tin(II) chloride at 0°C.

- Filtration and drying yield the hydrazine hydrochloride with approximately 77% efficiency.

Summary of Key Data and Comparative Table

| Preparation Method | Starting Material | Key Reagents | Temperature Range | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Aniline Diazotization & Reduction | Aniline derivatives | NaNO₂, HCl, SnCl₂ | 0-5°C | ~77-91 | Fast, high yield, scalable |

| Vanillin Hydrogenation | Vanillin | Raney Ni, NH₃, H₂ | 35-50°C | 78-91 | High selectivity, suitable for aromatic substitution |

| Aromatic Diazotization & Reduction | p-Methoxy-aniline | NaNO₂, HCl, SnCl₂ | -5°C to 0°C | ~77% | Well-established, reliable |

Research Findings and Notes

- Reaction Efficiency: The diazotization-reduction route offers high yields and operational simplicity, suitable for industrial scale-up.

- Selectivity: Catalytic hydrogenation of vanillin derivatives provides high selectivity for benzylamine intermediates, reducing side reactions.

- Purity & Purification: Acidification and filtration are common purification steps, with recrystallization ensuring high purity of the final hydrochloride salt.

- Environmental & Cost Considerations: The use of inexpensive reagents like sodium nitrite, tin(II) chloride, and catalytic hydrogenation makes these methods cost-effective and environmentally manageable.

Análisis De Reacciones Químicas

Types of Reactions

(3-Methoxybenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products Formed

Oxidation: Azines and other nitrogen-containing heterocycles.

Reduction: Primary amines.

Substitution: Various substituted hydrazines and hydrazides.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

(3-Methoxybenzyl)hydrazine hydrochloride is primarily utilized as a reagent in the preparation of pharmaceuticals and agrochemicals. Its applications include:

- Drug Development : The compound serves as an intermediate in synthesizing various biologically active compounds, potentially leading to new therapeutic agents .

- Research Tool : It can be employed in biological assays to investigate interactions with specific biological targets, aiding in the understanding of disease mechanisms.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Benzyl Hydrazine | Hydrazine Derivative | Anticancer, Antimicrobial | Simpler structure without methoxy group |

| 4-Methoxybenzyl Hydrazine | Methoxylated Hydrazine | Antioxidant, Anticancer | Different position of methoxy group |

| Phenyl Hydrazine | Hydrazine Derivative | Antimicrobial | Lacks aromatic substitution |

| 2-Methylbenzyl Hydrazine | Methylated Hydrazine | Anticancer | Methyl substitution affects reactivity |

The unique methoxy substitution pattern of this compound may enhance its solubility and bioactivity compared to other hydrazines.

Mecanismo De Acción

The mechanism of action of (3-Methoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs: Positional Isomers and Substituted Benzyl Hydrazines

(4-Methoxybenzyl)hydrazine Hydrochloride

The 4-methoxy positional isomer shares similar reactivity but differs in electronic and steric effects due to the para-substitution. For example, in perovskite precursor solutions, para-substituted hydrazines exhibit lower redox activity compared to ortho- or meta-substituted analogs, affecting their efficiency in solar cell applications . In synthesis, (4-methoxybenzyl)hydrazine hydrochloride is a precursor for nitration and acylation reactions, yielding compounds like 8a–8d and A1–A4 in antineoplastic agent development .

(3-Chlorophenyl)hydrazine Hydrochloride

Replacing the methoxy group with a chloro substituent significantly alters reactivity. The electron-withdrawing Cl group reduces nucleophilicity but enhances stability in acidic conditions. This compound is used in coordination chemistry and pesticide synthesis, unlike the methoxy analog’s focus on pharmaceuticals .

Functional Analogs: Other Hydrazine Salts

Propylhydrazine Hydrochloride (PHC) and (2-Thienylmethyl)hydrazine Hydrochloride (THC)

These analogs lack aromatic substitution but share the hydrazine hydrochloride backbone. In perovskite solar cells, PHC and THC restored aged precursor solutions with device efficiencies of 22.6% and 23.0%, respectively, outperforming non-hydrazine reductants. However, their aliphatic/heterocyclic chains limit π-π stacking interactions compared to aromatic this compound .

Phenylhydrazine Hydrochloride

Phenylhydrazine hydrochloride is a simpler analog without a methoxy group. It is widely used in chromanone phenylhydrazone synthesis for antifungal agents. Its reactivity toward carbonyl groups is lower than this compound due to the absence of electron-donating methoxy substitution .

Anticancer Activity

This compound-derived hydrazones show superior anticancer activity compared to ethanolamine or hydroxylamine hydrochloride derivatives. For example, macrocyclic derivatives synthesized from this compound exhibited IC₅₀ values <10 μM in cancer cell lines, attributed to the methoxy group’s role in enhancing membrane permeability .

Inhibition Efficiency in Aldol Condensation

Inhibition studies show hydrazine derivatives follow the sequence: arginine > ethanolamine > hydrazine > hydroxylamine hydrochloride. This compound’s efficiency is context-dependent; its aromaticity improves binding to polymeric products but is less effective than aliphatic amines like ethanolamine .

Actividad Biológica

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂ClN₃O

- Structure : Contains a methoxy group (-OCH₃) attached to a benzyl hydrazine framework.

The presence of the methoxy group can influence the compound's solubility and reactivity, potentially enhancing its biological interactions.

Antioxidant and Anticancer Properties

Research indicates that hydrazine derivatives, including those structurally related to MBZH, may exhibit antioxidant and anticancer properties. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:

| Compound Name | IC₅₀ (µM) | Activity Type |

|---|---|---|

| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | 0.1–11 | Anticancer |

| N-phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | 1–100 | Anticancer |

| Benzyl Hydrazine | Varies | Anticancer, Antimicrobial |

The methoxy substitution appears to enhance the electron density on the aromatic system, which may improve binding affinity to biological targets and increase overall efficacy against cancer cells .

The mechanisms by which MBZH and similar compounds exert their biological effects are not fully elucidated but may involve:

- Reactive Oxygen Species (ROS) Generation : Compounds that induce ROS can lead to oxidative stress in cancer cells, promoting apoptosis.

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to disrupt microtubule dynamics, thus affecting cell cycle progression and leading to cell death .

Safety and Toxicity

While exploring its potential benefits, it is crucial to note that (3-Methoxybenzyl)hydrazine hydrochloride can be toxic if ingested. It may cause skin and eye irritation and respiratory issues upon exposure. Proper safety protocols must be adhered to when handling this compound.

Synthesis and Applications

This compound can be synthesized through various chemical reactions typical for hydrazines. Its applications extend beyond medicinal chemistry into organic synthesis as a building block for more complex molecules.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against other hydrazine derivatives:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Benzyl Hydrazine | Hydrazine Derivative | Anticancer, Antimicrobial | Simpler structure without methoxy group |

| 4-Methoxybenzyl Hydrazine | Methoxylated Hydrazine | Antioxidant, Anticancer | Different position of methoxy group |

| Phenyl Hydrazine | Hydrazine Derivative | Antimicrobial | Lacks aromatic substitution |

The specific methoxy substitution pattern in MBZH may enhance its solubility and bioactivity compared to other hydrazines .

Q & A

Q. What are the common synthetic routes for preparing (3-Methoxybenzyl)hydrazine hydrochloride, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Hydrazine Hydrochloride Formation : React 3-methoxybenzyl chloride with hydrazine hydrate in ethanol under reflux, followed by acidification with HCl to precipitate the hydrochloride salt .

- Heterocyclic Precursor Synthesis : Analogous to methods for phenylhydrazine derivatives, refluxing substituted benzyl halides with hydrazine in polar solvents (e.g., ethanol) for 6–8 hours yields hydrazine hydrochlorides. Reaction efficiency depends on solvent polarity, temperature, and substituent electronic effects (e.g., electron-donating methoxy groups may slow nucleophilic attack) .

- Purification : Crystallization from ethanol/water mixtures is common, with yields influenced by cooling rates and solvent ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- ¹H NMR : Monitor the hydrazine NH₂ protons (δ 8–10 ppm, broad singlet) and methoxy singlet (δ ~3.8 ppm). Aromatic protons in the 3-methoxybenzyl group appear as a multiplet (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Key stretches include N–H (~3200 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and C–N (~1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 174.63 for [M-Cl]⁺) and fragmentation patterns .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure laboratory safety?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact, as hydrazine derivatives are hemolytic and suspected carcinogens .

- Disposal : Neutralize with calcium hypochlorite (10% w/v) before disposal to detoxify hydrazine residues .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Studies : Use M05-2X/6-31G(d) to model reaction pathways. For example, calculate activation barriers for epoxide ring-opening or carbonyl condensations. The methoxy group’s electron-donating effect may reduce electrophilicity at the benzyl carbon .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. Edge-substituted aromatic domains may exhibit lower activation energies compared to central positions .

Q. What strategies can resolve contradictions in reported biological activity data for hydrazine derivatives, such as this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference studies using standardized assays (e.g., APN/VEGFR2 inhibition in ) and control for variables like purity (>98% by HPLC) and solvent effects .

- Mechanistic Validation : Use isotopic labeling (e.g., ¹⁵N-hydrazine) to track metabolic pathways and confirm target engagement .

Q. In multi-step syntheses, how does the steric and electronic effects of the 3-methoxybenzyl group influence the reactivity of this compound compared to other arylhydrazine derivatives?

- Methodological Answer :

- Steric Effects : The methoxy group at the meta-position reduces steric hindrance compared to ortho-substituted analogs, facilitating nucleophilic attack in pyrazole syntheses (e.g., with benzylideneacetone in ).

- Electronic Effects : Methoxy’s +M effect stabilizes intermediates in cyclocondensation reactions, improving yields of heterocycles like 1,3,4-thiadiazines (see ). Compare with electron-withdrawing groups (e.g., –Cl in ), which accelerate hydrazine deprotonation but reduce nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.